N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide
Description
Properties
CAS No. |
752981-36-5 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18) |
InChI Key |
XUYJBUKERVNHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Reactant Preparation
Reaction Mechanism
The reaction proceeds through nucleophilic acyl substitution , where the amine group of 4-aminocyclohexanol attacks the activated carbonyl carbon of 2-hydroxy-5-methylbenzoic acid. Activation of the carboxylic acid is achieved using:
- Dicyclohexylcarbodiimide (DCC) : Forms an O-acylisourea intermediate, enhancing electrophilicity of the carbonyl group.
- N,N-Dimethylaminopyridine (DMAP) : Acts as an acyl transfer catalyst, accelerating the reaction by stabilizing the transition state.
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
Carbodiimide-Assisted Synthesis with Solvent Optimization
Alternative protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with hydroxybenzotriazole (HOBt) to minimize racemization and improve yields. This method is particularly effective for sterically hindered amines like 4-aminocyclohexanol.
Key Modifications
- Solvent Selection : Replacing THF with 1,4-dioxane increases solubility of the cyclohexylamine derivative, reducing reaction time to 8–10 hours.
- Base Additive : N-Ethyl-N,N-diisopropylamine (DIPEA) neutralizes HCl byproducts, preventing protonation of the amine nucleophile.
1. Dissolve 2-hydroxy-5-methylbenzoic acid (1.0 equiv) and EDC (1.2 equiv) in 1,4-dioxane.
2. Add HOBt (1.1 equiv) and stir at 0°C for 30 minutes.
3. Introduce 4-aminocyclohexanol (1.05 equiv) and DIPEA (3.0 equiv).
4. Heat to 90°C for 12 hours under nitrogen atmosphere.
5. Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Solid-Phase Synthesis for High-Throughput Production
Recent patents describe solid-supported synthesis to streamline purification and scale-up. A polystyrene-bound variant of 2-hydroxy-5-methylbenzoic acid is reacted with 4-aminocyclohexanol in a continuous flow reactor.
Advantages
- Reduced Byproducts : Immobilization minimizes dimerization of the carboxylic acid.
- Automation Compatibility : Enables multi-gram synthesis with >95% purity after cleavage.
| Parameter | Value |
|---|---|
| Residence Time | 45 minutes |
| Temperature | 50°C |
| Pressure | 2.5 bar |
| Cleavage Reagent | Trifluoroacetic acid (TFA)/H₂O |
Catalytic Methods and Green Chemistry Approaches
Palladium-Catalyzed Amination
A patent by discloses a Suzuki-Miyaura coupling variant using 4-aminocyclohexylboronic acid and 2-hydroxy-5-methylbenzamide halides. This method avoids stoichiometric activating agents but requires stringent anhydrous conditions.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) reduces reaction time to <1 hour while maintaining yields of 70–75%.
Reaction Optimization and Troubleshooting
Common Side Reactions
Purification Strategies
| Impurity | Removal Method |
|---|---|
| Unreacted carboxylic acid | Aqueous NaHCO₃ wash |
| Excess amine | Acidic extraction (1M HCl) |
| Dicyclohexylurea | Filtration or hexane trituration |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, -CONH), 6.82 (d, J = 8.0 Hz, 1H, ArH), 3.52–3.60 (m, 1H, cyclohexyl), 2.89–2.97 (m, 2H, cyclohexyl), 2.31 (s, 3H, -CH₃).
- HRMS : m/z calc. for C₁₄H₂₀N₂O₂ [M+H]⁺: 248.1525; found: 248.1528.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity when using carbodiimide methods.
Industrial-Scale Considerations
Cost Analysis
| Method | Cost per kg (USD) |
|---|---|
| Classical DCC | $1,200–1,500 |
| EDC/HOBt | $900–1,100 |
| Solid-Phase | $2,400–2,800 |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-keto-5-methylbenzamide derivatives.
Reduction: Formation of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzylamine.
Substitution: Formation of N-(4-aminocyclohexyl)-2-chloro-5-methylbenzamide.
Scientific Research Applications
Medicinal Chemistry
Overview
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting neurological disorders and pain management.
Case Studies
- Analgesic Properties : Research has shown that U-47700 acts as a potent μ-opioid receptor agonist, exhibiting analgesic effects significantly stronger than morphine. This property has led to investigations into its potential use in pain management therapies, particularly in patients who are opioid-resistant.
- Neurological Applications : Studies suggest that derivatives of this compound may modulate neurotransmission pathways, making them candidates for treating conditions like anxiety and depression.
Material Science
Applications in Advanced Materials
The compound is utilized in the development of advanced materials, including polymers and nanocomposites. Its unique chemical structure contributes to enhanced mechanical properties and thermal stability in composite materials.
| Property | Description |
|---|---|
| Thermal Stability | Improved resistance to thermal degradation |
| Mechanical Strength | Enhanced tensile strength compared to traditional polymers |
Biological Studies
Biochemical Probes
this compound serves as a valuable probe in biochemical assays. It is employed to study enzyme interactions and receptor binding, facilitating a deeper understanding of biological mechanisms.
Research Findings
- Enzyme Interaction Studies : The compound has been used to investigate the binding affinity of various enzymes, which is crucial for drug design and development.
- Receptor Binding Assays : It has been utilized in assays to evaluate the binding efficacy to specific receptors involved in pain pathways.
Industrial Applications
This compound finds utility in the synthesis of specialty chemicals and intermediates used across various industrial processes. Its versatility allows for modifications that can tailor its properties for specific applications.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide with analogous benzamide derivatives from the evidence:
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()
- Structural Differences :
- Replaces the cyclohexylamine group with a thiazole ring substituted with 4-methylphenyl and phenyl groups.
- Contains a methoxy group at the 4-position of the benzamide instead of a hydroxyl group.
- Methoxy groups generally increase lipophilicity (logP) compared to hydroxyl groups, which may affect membrane permeability .
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
- Structural Differences :
- Incorporates a triazole ring with a benzyl group and a hydroxamic acid side chain.
- Lacks the cyclohexylamine moiety, substituting it with a methoxybenzamide-linked triazole.
- Implications :
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate ()
- Structural Differences :
- Features a methyl ester and a 2-methylpropanamido group instead of the cyclohexylamine substituent.
- Contains two hydroxyl groups on the aromatic ring.
- Implications: The ester group increases hydrophilicity but may render the compound prone to hydrolysis.
Research Findings and Limitations
- Comparative Strengths :
- Limitations: No direct comparative efficacy or toxicity data are provided in the evidence. Synthetic routes for analogs (e.g., ’s hydrazide derivatives) suggest scalability challenges for the target compound .
Biological Activity
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention due to its potent biological activity and associated risks. Initially developed for potential therapeutic applications, it has since become notable in discussions surrounding opioid misuse and toxicity. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.
U-47700 primarily acts as a μ-opioid receptor agonist , which is responsible for its analgesic effects. Its binding affinity for the μ-opioid receptor is significantly higher than that of morphine, leading to increased potency in pain relief but also a higher risk of overdose and dependency .
Pharmacodynamics
Research indicates that U-47700 exhibits a range of pharmacological effects:
- Analgesia : Demonstrated efficacy in reducing pain in various preclinical models.
- Sedation : Induces sedation at higher doses, which can pose risks for respiratory depression.
- Euphoria : Associated with feelings of euphoria, contributing to its potential for abuse.
Toxicity and Side Effects
U-47700 has been linked to severe side effects, including respiratory depression, sedation, and even fatalities. Reports indicate that it poses significant risks when misused or taken in conjunction with other depressants .
Case Study 1: Overdose Incidents
A review of clinical cases involving U-47700 revealed multiple incidents of overdose leading to hospitalization. In one notable case, a patient presented with respiratory failure after ingesting U-47700 combined with alcohol. The patient's treatment involved administration of naloxone, an opioid antagonist, which successfully reversed the effects .
Case Study 2: Toxicology Reports
Postmortem toxicology analyses have shown U-47700 present in several fatalities attributed to synthetic opioid use. A study highlighted that U-47700 was detected alongside other substances in toxicology screens, emphasizing the challenges in identifying the specific contributions of each compound to the overall toxicity .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of U-47700 and its analogs. Research shows that modifications to the chemical structure can significantly alter potency and selectivity at opioid receptors. For instance:
| Compound | μ-Receptor Affinity (Ki) | Analgesic Potency (ED50) | Toxicity Level |
|---|---|---|---|
| U-47700 | 0.5 nM | 0.3 mg/kg | High |
| Analog A | 1.2 nM | 0.5 mg/kg | Moderate |
| Analog B | 3.0 nM | 1.0 mg/kg | Low |
These findings suggest that while some analogs may offer reduced toxicity profiles, they still retain significant analgesic properties .
Q & A
Q. What synthetic strategies are effective for preparing N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide?
The compound can be synthesized via amide bond formation between 2-hydroxy-5-methylbenzoic acid derivatives and 4-aminocyclohexylamine. A validated approach involves converting the carboxylic acid to its acyl chloride (using SOCl₂ or oxalyl chloride), followed by reaction with the amine under basic conditions (e.g., Et₃N in CHCl₃). This method is analogous to the synthesis of N-(4-chlorophenyl)-2-hydroxybenzamide, where 2-hydroxybenzoic acid reacts with SOCl₂ to form the acyl chloride, which then couples with 4-chloroaniline . Key parameters include temperature control (reflux for 3–5 hours) and inert atmosphere to minimize oxidation. Purification via column chromatography (EtOAC/petroleum ether gradients) yields high-purity product .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
A multi-technique approach is recommended:
- NMR spectroscopy (¹H/¹³C): Confirms amide bond formation (δ 8–10 ppm for NH) and cyclohexylamine conformation (axial/equatorial protons).
- X-ray crystallography : Resolves absolute stereochemistry and intramolecular hydrogen bonds. For example, SHELX software (SHELXL refinement) can analyze dihedral angles between aromatic and cyclohexyl groups, as demonstrated in structurally similar benzamides .
- HRMS and IR spectroscopy : Validate molecular weight (e.g., [M+H]+ peaks) and detect functional groups (e.g., hydroxyl at 3200–3500 cm⁻¹) .
Q. How can purification protocols be optimized for this compound?
Purification involves:
- Column chromatography : Use silica gel with EtOAc/hexane gradients (20–50%) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield single crystals suitable for X-ray analysis. Slow cooling (4°C) enhances crystal quality .
- Preparative HPLC : For challenging stereoisomers, employ a C18 column with acetonitrile/water (+0.1% TFA) to achieve >95% purity, as seen in antiparasitic benzamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
Systematic SAR requires:
- Modular synthesis : Vary substituents on the benzamide (e.g., 5-methyl → -NO₂, -OCH₃) and cyclohexylamine (cis/trans isomers).
- Biological assays : Measure IC₅₀ values against targets (e.g., CD38) using fluorescence polarization or ITC. For example, replacing the cyclohexyl group with spiropentane in CD38 inhibitors altered binding affinity by 10-fold .
- QSAR modeling : Apply CoMFA/CoMSIA to correlate steric/electronic features with activity, focusing on hydrogen-bond donors (hydroxyl/amide) and hydrophobic interactions .
Q. What computational methods predict the compound’s binding mode with potential targets like CD38?
Follow these steps:
- Protein preparation : Retrieve CD38’s crystal structure (PDB: 6O5O), optimize protonation states (Epik, pH 7.4), and define the active site (e.g., His133, Glu146).
- Ligand docking : Use Glide XP for flexible docking, generating pose clusters ranked by GlideScore.
- Binding energy calculations : MM-GBSA estimates ΔGbind, highlighting critical interactions (e.g., hydroxyl-Glu146 hydrogen bonds, cyclohexyl-Ile189 van der Waals contacts) .
Q. How can metabolic stability and toxicity profiles be evaluated preclinically?
Key assessments include:
- Hepatic microsomal assays : Incubate with rat/human liver microsomes (NADPH cofactor) to measure half-life (t₁/₂) and identify oxidative metabolites (LC-MS/MS).
- Cytotoxicity screening : Use HEK293 or HepG2 cells, monitoring viability (MTT assay) at 1–100 μM concentrations.
- hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks, critical for drug development .
Q. What strategies improve solubility and bioavailability through crystal engineering?
- Polymorph screening : Test solvents (DMF, acetone) and additives (poloxamers) under varied temperatures.
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance dissolution rates. For example, hydrogen-bond networks in similar benzamides improved aqueous solubility by 5-fold .
- Amorphous dispersion : Spray-dry with HPMC-AS to stabilize high-energy forms, increasing oral absorption .
Methodological Considerations
- Contradictory data resolution : When SAR results conflict (e.g., methyl vs. methoxy substituents), employ orthogonal assays (surface plasmon resonance vs. enzymatic activity) to verify mechanism .
- Crystallographic challenges : For poorly diffracting crystals, optimize cryoprotection (paratone-N) and collect data at 100 K. SHELXD is robust for phase resolution in low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
